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molecular formula C6H13ClOSi B095210 3-Trimethylsilylpropanoyl chloride CAS No. 18187-31-0

3-Trimethylsilylpropanoyl chloride

Cat. No. B095210
M. Wt: 164.7 g/mol
InChI Key: JOLXPNFNBVPESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07390916B2

Procedure details

13.5 g (0.11 mol) of thionyl chloride are added dropwise with stirring to a mixture of 10 g (0.068 mol) of 3-trimethylsilylpropanoic acid in 30 ml of 1,2-dichloroethane. The reaction mixture is heated at 40° C. for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure. The solution obtained is used without further purification for the following step.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][Si:6]([CH3:13])([CH3:12])[CH2:7][CH2:8][C:9](O)=[O:10]>ClCCCl>[CH3:5][Si:6]([CH3:13])([CH3:12])[CH2:7][CH2:8][C:9]([Cl:3])=[O:10]

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C[Si](CCC(=O)O)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride is removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solution obtained
CUSTOM
Type
CUSTOM
Details
is used without further purification for the following step

Outcomes

Product
Name
Type
Smiles
C[Si](CCC(=O)Cl)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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